
Sadopeptin B: A Technical Guide to its Chemical
Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sadopeptins B

Cat. No.: B15581070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Sadopeptin B, a novel cyclic

heptapeptide with significant proteasome inhibitory activity. The information presented herein is

compiled from primary research, focusing on its chemical structure, physicochemical

properties, biological activity, and the experimental methodologies used for its characterization.

Chemical Structure of Sadopeptin B
Sadopeptin B is a sulfoxide- and piperidone-containing cyclic heptapeptide isolated from

Streptomyces sp. YNK18.[1] Its structure was elucidated through extensive spectroscopic

analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-

Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and analysis of its

hydrolysates.[1] The core structure is a seven-amino-acid ring that includes several non-

standard residues, notably a methionine sulfoxide [Met(O)] and a 3-amino-6-hydroxy-2-

piperidone (Ahp) moiety.

Sadopeptin B is an analog of Sadopeptin A, differing only in the structure of its N-terminal acyl

chain. While Sadopeptin A possesses a (2S)-2-methylbutanoyl group, Sadopeptin B is

characterized by a 3-methylbutanoyl side chain.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15581070?utm_src=pdf-interest
https://www.researchgate.net/publication/369267549_Sadopeptins_A_and_B_Sulfoxide-_and_Piperidone-Containing_Cyclic_Heptapeptides_with_Proteasome_Inhibitory_Activity_from_a_Streptomyces_sp
https://www.researchgate.net/publication/369267549_Sadopeptins_A_and_B_Sulfoxide-_and_Piperidone-Containing_Cyclic_Heptapeptides_with_Proteasome_Inhibitory_Activity_from_a_Streptomyces_sp
https://www.researchgate.net/figure/Structures-of-sadopeptins-A-1-and-B-2_fig1_369267549
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sadopeptin B

N-Me-Tyr

Val

Cit

Thr

Met(O)

Phe

Ahp

3-Methyl-
butanoyl

Click to download full resolution via product page

Figure 1: Chemical structure of Sadopeptin B.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15581070?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical and Biological Activity Data
Sadopeptin B has been characterized by its molecular formula and mass, as well as its

inhibitory activity against the human proteasome. The following tables summarize the key

quantitative data available for Sadopeptin B.

Property Value Source

Molecular Formula C49H71N9O13S
Deduced from Sadopeptin A

structure

Molecular Weight 1026.21 g/mol
Deduced from Sadopeptin A

structure

Appearance Amorphous oil [1]

Table 1: Physicochemical Properties of Sadopeptin B

Sadopeptin B exhibits significant inhibitory effects on the chymotrypsin-like and trypsin-like

activities of the human proteasome. The caspase-like activity is also affected, albeit to a lesser

extent.

Proteasome
Activity

Substrate
Concentration
of Sadopeptin
B

% Inhibition Source

Chymotrypsin-

like
Suc-LLVY-AMC 50 µM ~60% [1][2]

100 µM ~80% [1][2]

Trypsin-like Boc-LRR-AMC 50 µM ~40% [1][2]

100 µM ~60% [1][2]

Caspase-like Z-LLE-AMC 50 µM
Significant

reduction
[2]

Table 2: Proteasome Inhibitory Activity of Sadopeptin B
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Experimental Protocols
The following sections detail the methodologies employed in the isolation, structural

elucidation, and biological evaluation of Sadopeptin B.

Isolation and Purification of Sadopeptin B
Sadopeptin B was isolated from a culture of Streptomyces sp. YNK18.

Cultivation: The producing strain was cultured in a suitable medium to allow for the

production of the target metabolite.

Extraction: The culture broth was extracted with an organic solvent (e.g., ethyl acetate) to

separate the organic-soluble metabolites.

Chromatographic Separation: The crude extract was subjected to a series of

chromatographic steps to purify Sadopeptin B. This typically involves:

Silica Gel Chromatography: An initial separation based on polarity.

Sephadex LH-20 Chromatography: Further purification to remove smaller molecules.

High-Performance Liquid Chromatography (HPLC): Final purification using a reversed-

phase column (e.g., C18) with a gradient of water and acetonitrile to yield pure Sadopeptin

B.

Structural Elucidation
The chemical structure of Sadopeptin B was determined using a combination of spectroscopic

techniques:

NMR Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR

spectra were acquired on a high-field NMR spectrometer. The connectivity of the amino acid

residues and the acyl chain was established primarily through the analysis of HMBC and

ROESY correlations.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

was used to determine the exact mass and molecular formula of the compound.
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UV and IR Spectroscopy: UV spectroscopy revealed the presence of chromophores, while

IR spectroscopy indicated the presence of specific functional groups, such as a sulfoxide.

Stereochemistry Determination: The absolute configurations of the amino acid residues were

determined by Marfey's method, which involves the acid hydrolysis of the peptide,

derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and

subsequent HPLC analysis.

Proteasome Inhibition Assay
The inhibitory activity of Sadopeptin B against the different catalytic activities of the human

proteasome was assessed using fluorogenic substrates.

Enzyme and Inhibitor Preparation: Purified human 20S proteasome was used as the enzyme

source. Sadopeptin B was dissolved in a suitable solvent (e.g., DMSO) to prepare stock

solutions of various concentrations.

Assay Reaction: The assay was performed in a 96-well plate format. The reaction mixture

contained the purified proteasome in a suitable buffer.

Substrate Addition: The reaction was initiated by the addition of a specific fluorogenic

substrate for each activity:

Chymotrypsin-like: Suc-LLVY-AMC

Trypsin-like: Boc-LRR-AMC

Caspase-like: Z-LLE-AMC

Fluorescence Measurement: The fluorescence of the released 7-amino-4-methylcoumarin

(AMC) was monitored over time using a fluorescence plate reader.

Data Analysis: The rate of substrate hydrolysis was calculated from the linear portion of the

fluorescence curve. The percentage of inhibition was determined by comparing the reaction

rates in the presence and absence of Sadopeptin B.

Putative Biosynthetic Pathway of Sadopeptins
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The biosynthesis of Sadopeptins A and B is proposed to be mediated by a Non-Ribosomal

Peptide Synthetase (NRPS) gene cluster found in Streptomyces sp. YNK18.[1] The NRPS

assembly line is responsible for the sequential condensation of the constituent amino acids.
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Figure 2: Putative biosynthetic pathway of Sadopeptin B.

The proposed pathway involves a loading module that incorporates the fatty acyl chain,

followed by seven modules, each responsible for the activation and incorporation of a specific

amino acid. A key step is the conversion of proline to 3-amino-6-hydroxy-2-piperidone (Ahp)

within one of the modules. Post-synthesis modifications, such as the oxidation of methionine to

methionine sulfoxide, are also part of the biosynthetic process. The final cyclization and release

of the heptapeptide are catalyzed by a thioesterase (TE) domain.

This technical guide provides a foundational understanding of Sadopeptin B. Further research

into its mechanism of action and structure-activity relationships will be crucial for its potential

development as a therapeutic agent.

Need Custom Synthesis?
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To cite this document: BenchChem. [Sadopeptin B: A Technical Guide to its Chemical
Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15581070#what-is-the-chemical-structure-of-
sadopeptins-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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